![molecular formula C22H21N5O3 B2643282 methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate CAS No. 840480-54-8](/img/structure/B2643282.png)
methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate
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Overview
Description
“Methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” is a chemical compound with the molecular formula C22H21N5O3 . Its average mass is 403.434 Da and its monoisotopic mass is 403.164429 Da . This compound is available for purchase with CAS No. 840480-54-8.
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound.Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
Anti-HIV Activity
Indole derivatives have been investigated as potential anti-HIV agents. For instance, researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their efficacy against HIV-1 .
Nano-Dielectric Properties
While specific studies on this compound are scarce, indole-based molecules have been studied for their electronic and nano-dielectric properties. These properties are crucial for applications in electronic devices and materials science .
Corrosion Inhibition
Although not directly related to the compound, indole derivatives have been used as organic inhibitors for corrosion prevention. Investigating similar derivatives may reveal their effectiveness in protecting materials against corrosion .
Drug Research and Development
Indole derivatives, due to their diverse biological activities, are valuable in drug research. While the specific compound needs further exploration, its indole scaffold suggests potential for developing novel therapeutic agents .
Other Applications
Beyond the mentioned fields, indole derivatives have been investigated for antioxidant, antimicrobial, antitubercular, and antidiabetic activities. Their broad-spectrum biological effects make them intriguing candidates for further study .
Mechanism of Action
Future Directions
Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is a nitrogen-containing heterocyclic compound that has been associated with a wide range of biological activities . This suggests that “methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” and similar compounds could have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
methyl 4-[2-amino-3-(propylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30-2/h4-11H,3,12,23H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYEBHAEUCXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate |
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